REACTION_CXSMILES
|
[Na].[H-].COCCO[Al+]OCCOC.C1(C)C=CC=CC=1.CS([N:25]1[C:48]2[C:43](=[CH:44][CH:45]=[CH:46][CH:47]=2)[C:27]2([CH2:32][CH2:31][N:30]([C:33](OCC3C=CC=CC=3)=O)[CH2:29][CH2:28]2)[CH2:26]1)(=O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:33][N:30]1[CH2:29][CH2:28][C:27]2([C:43]3[C:48](=[CH:47][CH:46]=[CH:45][CH:44]=3)[NH:25][CH2:26]2)[CH2:32][CH2:31]1 |f:0.1.2.3,5.6,^1:0|
|
Name
|
sodium bis(2-methoxyethoxy)aluminium hydride toluene
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
[Na].[H-].COCCO[Al+]OCCOC.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)C2=CC=CC=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated saline water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was separated
|
Type
|
CUSTOM
|
Details
|
purified through silica gel column chromatography (aqueous 1% ammonia, chloroform/methanol=5/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC2(CC1)CNC1=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |